2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate
CAS No.:
Cat. No.: VC15880462
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO5 |
|---|---|
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | 2-O-tert-butyl 8a-O-methyl 6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate |
| Standard InChI | InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3 |
| Standard InChI Key | DEMROIUOHAMDAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic tetrahydroisoquinoline core with two ester functional groups: a tert-butyl carboxylate at position 2 and a methyl carboxylate at position 8a. The 6-oxo group introduces a ketone moiety, while the 4,6,7,8-tetrahydro designation indicates partial saturation of the isoquinoline ring system . Its IUPAC name, 2-O-tert-butyl 8a-O-methyl 6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.36 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC |
| InChI Key | DEMROIUOHAMDAU-UHFFFAOYSA-N |
The tert-butyl group enhances steric bulk, potentially influencing pharmacokinetic properties, while the methyl ester at position 8a offers a site for further derivatization .
Synthetic Methodologies
Multi-Step Condensation and Cyclization
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound serves as a precursor for heterocyclic derivatives with demonstrated biological activity. For instance, highlights KY-640, a chromenopyridine-tetrahydroisoquinoline hybrid, which exhibits readthrough-inducing activity (3.2-fold increase in IDUA enzyme activity at 0.3 µM) in Hurler syndrome models. Similarly, describes tetrahydroisoquinoline-based FXa inhibitors with IC₅₀ values in the nanomolar range.
Biological Activity and Mechanistic Insights
Conformational Dynamics
X-ray crystallography and NMR studies of related compounds (e.g., trans-6a) reveal a preferred synclinal conformation (dihedral angle H8-C8-C9-H9 = −70.1°), stabilized by intramolecular hydrogen bonding . Epimerization studies indicate a high activation energy barrier (ΔG≠ = 48.3 kcal/mol), suggesting configurational stability under physiological conditions .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume